molecular formula C25H26N4O3 B10913693 N-(2,3-dimethoxyphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,3-dimethoxyphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10913693
M. Wt: 430.5 g/mol
InChI Key: FGKQRAXQORCEOF-UHFFFAOYSA-N
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Description

N~4~-(2,3-DIMETHOXYPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of N4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N~4~-(2,3-DIMETHOXYPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.

Scientific Research Applications

N~4~-(2,3-DIMETHOXYPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N4-(2,3-DIMETHOXYPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

N~4~-(2,3-DIMETHOXYPHENYL)-1-ETHYL-3-METHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can result in different chemical properties and biological activities

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N4O3/c1-6-29-24-22(16(3)28-29)18(14-20(26-24)17-12-10-15(2)11-13-17)25(30)27-19-8-7-9-21(31-4)23(19)32-5/h7-14H,6H2,1-5H3,(H,27,30)

InChI Key

FGKQRAXQORCEOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)NC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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